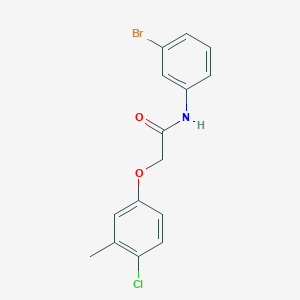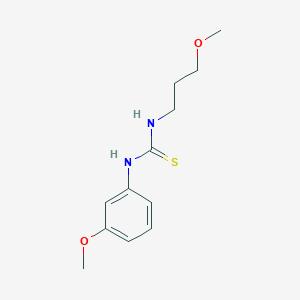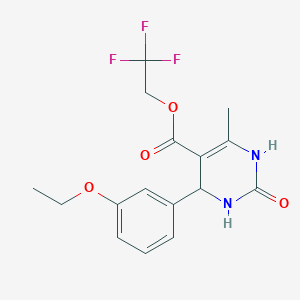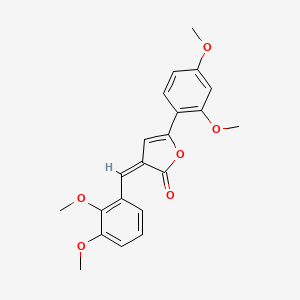
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, also known as BRP-187, is a novel chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to a class of compounds known as phenylacetamides, which have shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is not fully understood. However, studies have suggested that it works by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that it reduces the production of reactive oxygen species (ROS), which are involved in the development of various diseases. Additionally, it has been shown to increase the production of anti-inflammatory cytokines, which help in the resolution of inflammation.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is its high specificity towards the NF-κB pathway, which makes it a potent inhibitor of inflammation. Additionally, it has a low toxicity profile, making it a suitable candidate for further research. However, the limitations of this compound include its complex synthesis process, which makes it challenging to produce in large quantities.
Future Directions
The potential therapeutic applications of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide are vast, and several areas of research are being explored. Some of the future directions for research include studying its effects on various inflammatory diseases, such as arthritis, inflammatory bowel disease, and psoriasis. Additionally, its potential as an anti-cancer agent is also being investigated. Further research is required to understand the full potential of this compound in various diseases.
Conclusion
In conclusion, this compound, or this compound, is a novel compound that has shown promising results in scientific research. Its anti-inflammatory properties and low toxicity profile make it a suitable candidate for further research in various diseases. The complex synthesis process and the need for further research highlight the need for continued investigation into the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide involves the reaction of 3-bromoaniline with 4-chloro-3-methylphenol in the presence of a base, followed by the addition of chloroacetyl chloride and a base to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research is its anti-inflammatory properties. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines, which play a vital role in the development of inflammatory diseases.
properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-10-7-13(5-6-14(10)17)20-9-15(19)18-12-4-2-3-11(16)8-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJGYDFUOGCMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5143833.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5143835.png)
![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5143842.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5143850.png)
![1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5143858.png)
![N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea](/img/structure/B5143860.png)
![3-(3-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5143867.png)

![2-(methylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5143890.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)

